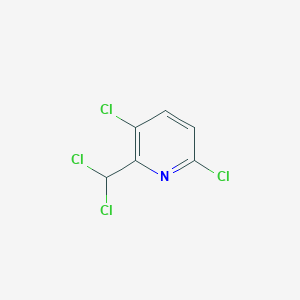

3,6-Dichloro-2-(dichloromethyl)pyridine

Description

Properties

CAS No. |

114431-95-7 |

|---|---|

Molecular Formula |

C6H3Cl4N |

Molecular Weight |

230.9 g/mol |

IUPAC Name |

3,6-dichloro-2-(dichloromethyl)pyridine |

InChI |

InChI=1S/C6H3Cl4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |

InChI Key |

PZNLSTVPVXPNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

3,6-Dichloro-2-(dichloromethyl)pyridine exhibits significant biological activity due to its ability to interact with various biomolecules:

- Electrophilic Interactions : The compound can act as an electrophile, participating in nucleophilic substitution reactions with proteins and nucleic acids. This characteristic allows it to form covalent bonds that may alter the function and stability of these biomolecules, potentially impacting metabolic pathways and gene expression profiles .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by modifying their active sites. Such interactions may lead to therapeutic applications, particularly in cancer treatment where enzyme modulation is crucial.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis:

- Reagent in Coupling Reactions : It is utilized in various coupling reactions, including the Mitsunobu reaction, where it acts as a coupling reagent for the formation of complex organic molecules .

- Synthesis of Herbicides : The compound is a precursor for synthesizing herbicides like clopyralid. Its chlorinated structure is critical for the herbicidal activity of the final products .

Case Study 1: Biological Mechanisms

A study conducted on the interactions of this compound with cellular systems revealed that it can induce changes in cellular signaling pathways. These alterations were linked to increased apoptosis in cancer cell lines, suggesting potential therapeutic benefits alongside toxicity risks depending on concentration levels.

Case Study 2: Synthesis and Application in Agriculture

In agricultural chemistry, this compound has been investigated for its role in synthesizing herbicides. A patent describes methods for producing clopyralid from this compound through chlorination processes. This highlights its significance in developing effective weed management solutions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features and properties of 3,6-dichloro-2-(dichloromethyl)pyridine with analogous pyridine derivatives:

Key Differences and Implications

Substituent Effects: Dichloromethyl (-CHCl₂): Balances moderate electron-withdrawing effects with steric bulk. Trichloromethyl (-CCl₃): Stronger electron-withdrawing and steric hindrance, favoring electrophilic substitution but reducing solubility in polar solvents . Trifluoromethyl (-CF₃): High electronegativity and metabolic stability make it preferred in agrochemicals (e.g., herbicides, insecticides) .

Synthetic Applications :

- Chlorinated pyridines like 3,6-dichloro-2-(trichloromethyl)pyridine are synthesized via FeCl₃-catalyzed liquid-phase chlorination at 160–200°C, suggesting analogous methods for the dichloromethyl variant .

- Dichloromethylpyridine derivatives can coordinate with transition metals (e.g., Rh, Ir), as seen in rhodium complexes with dichloromethyl ligands .

Research Findings and Data

Physicochemical Properties

Reactivity Trends

- Nucleophilic Substitution : Dichloromethyl groups are less reactive than trichloromethyl but more reactive than trifluoromethyl in SN2 reactions due to intermediate electronegativity.

- Metal Coordination : Dichloromethylpyridines act as ligands in Rh(III) complexes, with steric effects influencing binding modes .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 3,6-Dichloro-2-(dichloromethyl)pyridine, and what reaction conditions critically affect yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 6-halo-2-(dichloromethyl)pyridine derivatives (e.g., 6-chloro or 6-fluoro) with phenols in the presence of alkali metal hydroxides (e.g., NaOH or KOH) and polar aprotic solvents (e.g., DMF or DMSO). Stoichiometric control (2 moles of phenol per mole of pyridine derivative) is critical to minimize side reactions. Reaction temperatures typically range from 60–100°C, with yields influenced by the electron-withdrawing nature of substituents on the phenol . Alternative routes include microwave-assisted synthesis, which reduces reaction times and improves selectivity for halogenated intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D NMR) is essential for confirming regiochemistry and substitution patterns. For structural elucidation, single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated in crystallographic studies of analogous pyridine derivatives . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate functional groups and molecular weight.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when varying halo-substituents (e.g., Cl vs. F) in pyridine starting materials?

- Methodological Answer : Discrepancies often arise from differences in halogen reactivity and steric hindrance. For example, 6-fluoro derivatives may exhibit lower yields due to weaker leaving-group ability compared to chloro analogs. Systematic optimization involves:

- Kinetic studies : Monitoring reaction progress via HPLC or GC-MS to identify intermediates or byproducts.

- Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies for competing pathways (e.g., SNAr vs. elimination) .

- Solvent screening : Testing solvents with varying dielectric constants to stabilize transition states .

Q. What competing reaction pathways occur in one-pot multi-reaction syntheses of chlorinated pyridines, and how can selectivity be controlled?

- Methodological Answer : One-pot syntheses (e.g., using DDQ and trichloroacetonitrile) may involve competing oxidation, hydride shifts, or dimerization. Key strategies include:

- Temperature modulation : Lower temperatures favor intermediate stabilization, reducing side reactions.

- Catalyst optimization : Transition metal catalysts (e.g., Pd or Cu) can direct regioselectivity in halogenation steps .

- In situ monitoring : Real-time FTIR or Raman spectroscopy to detect reactive intermediates and adjust conditions dynamically .

Q. How can electrochemical methods overcome limitations of traditional hydrolysis for synthesizing chlorinated pyridine derivatives?

- Methodological Answer : Traditional hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine often requires hazardous reagents (e.g., hydrazine). Electrochemical methods offer a safer alternative by enabling:

- Controlled dechlorination : Applying specific potentials to selectively reduce C-Cl bonds without over-reduction.

- pH optimization : Using buffered electrolytes (e.g., acetate or phosphate) to stabilize reactive intermediates .

- Scalability : Flow-cell reactors improve mass transfer and yield consistency compared to batch processes .

Safety and Handling

Q. What safety protocols are critical when handling chlorinated pyridine intermediates during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for volatile intermediates (e.g., dichloromethylpyridines) .

- Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination. Neutralize acidic or basic residues before disposal .

- Emergency procedures : Maintain spill kits with activated carbon and silica gel. For inhalation exposure, administer oxygen and seek immediate medical attention .

Data Contradiction and Optimization

Q. How should researchers address conflicting data on the herbicidal activity of this compound derivatives?

- Methodological Answer :

- Dose-response studies : Conduct bioassays across multiple plant species (e.g., Arabidopsis, Lolium) to establish EC₅₀ values under controlled conditions.

- Metabolite profiling : LC-MS/MS to identify active metabolites vs. degradation products, which may explain variability in reported activities .

- Comparative SAR analysis : Systematically modify substituents (e.g., alkyl, alkoxy) on the pyridine core to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.